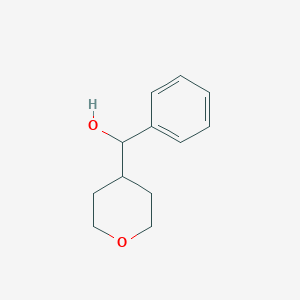

phenyl(tetrahydro-2H-pyran-4-yl)Methanol

描述

Phenyl(tetrahydro-2H-pyran-4-yl)methanol is an organic compound with the molecular formula C12H16O2. It is a derivative of tetrahydropyran, featuring a phenyl group attached to the methanol moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

Phenyl(tetrahydro-2H-pyran-4-yl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction typically proceeds as follows:

- Add LiAlH4 to a Schlenk flask and flush with argon.

- Add THF to the flask and stir the mixture.

- Slowly add the ester to the mixture while maintaining a low temperature.

- Stir the suspension until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

化学反应分析

Types of Reactions

Phenyl(tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the tetrahydropyran moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives .

科学研究应用

Phenyl(tetrahydro-2H-pyran-4-yl)methanol has several scientific research applications:

作用机制

The mechanism of action of phenyl(tetrahydro-2H-pyran-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

相似化合物的比较

Phenyl(tetrahydro-2H-pyran-4-yl)methanol can be compared with other similar compounds, such as:

Tetrahydropyran-2-methanol: This compound features a similar tetrahydropyran ring but lacks the phenyl group, resulting in different chemical properties and applications.

Tetrahydropyran-4-ylmethanol: Another related compound with a hydroxymethyl group at the 4-position of the tetrahydropyran ring.

The presence of the phenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs .

生物活性

Phenyl(tetrahydro-2H-pyran-4-yl)methanol, also known as (S)-Phenyl(tetrahydro-2H-pyran-4-yl)methanol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis Methods:

The synthesis of this compound typically involves the reaction of phenylmagnesium bromide with tetrahydro-2H-pyran-4-one, followed by reduction with sodium borohydride. The reaction conditions include:

- Temperature: Room temperature

- Solvent: Anhydrous ether

- Reagents: Phenylmagnesium bromide, tetrahydro-2H-pyran-4-one, sodium borohydride.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 196.26 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 218.9±8.0 °C |

| Flash Point | 97.7±12.7 °C |

2. Biological Activity

Antimicrobial Activity:

Research has indicated that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. In a high-throughput screening study, compounds with similar structural features showed moderate activity (21 µM) against this pathogen, suggesting potential for further development as an anti-tuberculosis agent .

Anticancer Properties:

Studies have also explored the anticancer activity of derivatives related to this compound. For instance, novel compounds synthesized from this structure demonstrated enhanced cytotoxicity against various cancer cell lines (e.g., HT-29 colorectal cancer cells) with IC50 values ranging from 28.8 to 124.6 µM . Molecular docking studies indicated favorable binding affinities to key proteins involved in cancer pathways, such as EGFR and MEK1 .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may modulate these targets' activities, leading to diverse biological responses such as inhibition of tumor growth or antimicrobial effects.

4. Case Studies

Case Study 1: Antimicrobial Screening

In a study conducted by AbbVie, a library of compounds including this compound was screened for activity against Mycobacterium tuberculosis. The results highlighted the compound's potential as part of a new therapeutic strategy against resistant strains .

Case Study 2: Anticancer Activity

A series of derivatives based on this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Compounds demonstrated significant inhibition of cell proliferation, with detailed molecular docking analyses revealing their interaction with critical kinase pathways associated with cancer progression .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl(tetrahydro-2H-pyran-4-yl)methanol, and how are key intermediates characterized?

- Methodological Answer : A common synthesis involves reducing ester precursors (e.g., methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate) using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under inert conditions. Protecting hydroxyl groups with 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) enhances intermediate stability. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers ensure high purity during the purification of this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) is effective. Post-purification analysis via high-performance liquid chromatography (HPLC) or gas chromatography (GC) verifies purity. For hygroscopic intermediates, anhydrous conditions and argon packaging are critical to prevent degradation .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., hydroxyl, ether). Stereochemical analysis requires chiral HPLC or circular dichroism (CD) for enantiomeric excess determination. X-ray crystallography resolves absolute configurations of crystalline derivatives .

Advanced Research Questions

Q. How can enantioselectivity challenges in synthesizing chiral derivatives be addressed?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic resolution with lipases achieves enantiomeric control. Computational tools (density functional theory, DFT) predict transition states to optimize reaction conditions. Chiral stationary-phase HPLC monitors enantiopurity .

Q. What computational strategies model reaction pathways for novel this compound derivatives?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) map energy landscapes and identify intermediates. Machine learning algorithms trained on reaction databases predict viable synthetic routes. Transition state analysis using tools like Gaussian or ORCA validates mechanistic hypotheses .

Q. How do researchers resolve discrepancies in reported yields from divergent synthetic protocols?

- Methodological Answer : Systematic variation of parameters (solvent polarity, temperature, catalyst loading) identifies critical variables. Control experiments with isotopic labeling (e.g., deuterated solvents) track byproduct formation. Statistical design of experiments (DoE) optimizes reproducibility .

Q. What methodologies assess the compound’s interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics to proteins. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies. In vitro cytotoxicity assays (MTT or CellTiter-Glo) evaluate pharmacological potential in cell lines .

Q. Data Contradiction and Troubleshooting

Q. How to address conflicting data on reaction yields or byproduct profiles?

- Methodological Answer : Cross-validate analytical results using orthogonal techniques (e.g., NMR vs. MS). Replicate experiments with standardized protocols to isolate operator-dependent variables. Collaborative inter-laboratory studies identify systemic errors in methodology .

Q. Why do computational predictions of reactivity sometimes diverge from experimental outcomes?

- Methodological Answer : Solvent effects and entropy contributions are often underrepresented in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) models improve accuracy. Experimental validation with in situ IR or Raman spectroscopy captures real-time reaction dynamics .

Q. Safety and Environmental Considerations

Q. What protocols ensure safe handling of this compound in the lab?

- Methodological Answer : Use fume hoods for volatile intermediates and personal protective equipment (PPE) for skin/eye protection. Waste disposal follows EPA guidelines, with halogenated byproducts segregated for incineration. SDS sheets mandate storage at -20°C under argon for air-sensitive derivatives .

属性

IUPAC Name |

oxan-4-yl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXAFMSSNPTLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。